C-Peptide, dog
Description
Structure
2D Structure
Properties
IUPAC Name |
4-amino-5-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[2-[[2-[[1-[[2-[[2-[[1-[[5-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[1-[(4-amino-1-carboxy-4-oxobutyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C137H225N37O49/c1-61(2)48-83(123(209)161-81(31-38-94(140)176)135(221)174-47-25-28-92(174)130(216)169-85(50-63(5)6)122(208)153-72(21)113(199)164-86(51-64(7)8)124(210)156-77(34-42-103(187)188)116(202)148-59-97(179)150-71(20)112(198)163-87(52-65(9)10)126(212)162-82(136(222)223)32-39-95(141)177)155-99(181)57-145-96(178)56-147-115(201)76(33-41-102(185)186)154-100(182)60-149-129(215)91-27-24-46-173(91)134(220)73(22)151-98(180)58-146-111(197)70(19)152-121(207)84(49-62(3)4)165-118(204)79(35-43-104(189)190)160-133(219)110(69(17)18)172-128(214)90(55-107(195)196)168-117(203)75(26-23-45-144-137(142)143)158-132(218)109(68(15)16)171-120(206)78(30-37-93(139)175)157-125(211)88(53-66(11)12)166-127(213)89(54-106(193)194)167-119(205)80(36-44-105(191)192)159-131(217)108(67(13)14)170-114(200)74(138)29-40-101(183)184/h61-92,108-110H,23-60,138H2,1-22H3,(H2,139,175)(H2,140,176)(H2,141,177)(H,145,178)(H,146,197)(H,147,201)(H,148,202)(H,149,215)(H,150,179)(H,151,180)(H,152,207)(H,153,208)(H,154,182)(H,155,181)(H,156,210)(H,157,211)(H,158,218)(H,159,217)(H,160,219)(H,161,209)(H,162,212)(H,163,198)(H,164,199)(H,165,204)(H,166,213)(H,167,205)(H,168,203)(H,169,216)(H,170,200)(H,171,206)(H,172,214)(H,183,184)(H,185,186)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H,195,196)(H,222,223)(H4,142,143,144) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNYDBXCGKFIALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(C)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C137H225N37O49 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3174.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Biology and Biosynthesis of Canine C Peptide
The connecting peptide (C-peptide) in dogs, as in other mammals, is a crucial component in the biosynthesis of insulin (B600854). It is produced in equimolar amounts to insulin, making it a reliable indicator of endogenous insulin secretion. nih.govyanaihara-inc.com The entire process is a highly regulated sequence of gene transcription, translation, and post-translational modifications occurring within the pancreatic β-cells. takara.co.kr
The synthesis begins with the canine insulin gene (INS). Cloning and nucleotide sequence analysis have revealed that the dog insulin gene is interrupted by two intervening sequences, also known as introns. Current time information in Chatham County, US. One intron, 151 base pairs in length, is located in the 5' untranslated region. Current time information in Chatham County, US. The second, a larger intron of 264 base pairs, is situated within the region that codes for the C-peptide itself, specifically occurring within the codon for the 7th amino acid of the C-peptide. Current time information in Chatham County, US.
Transcription of the INS gene produces a messenger RNA (mRNA) molecule that is then translated into a 110-amino acid precursor polypeptide called preproinsulin. nih.govhytest.fi This initial translation product is rapidly processed within the endoplasmic reticulum. wikipedia.org The N-terminal signal peptide is cleaved off, resulting in the formation of proinsulin. nih.govwikipedia.org
Proinsulin consists of the B-chain, the C-peptide, and the A-chain, arranged in that order. takara.co.kr For mature insulin to be formed, the proinsulin molecule must fold correctly, a process facilitated by the C-peptide, which ensures the proper alignment and formation of disulfide bonds between the A and B chains. wikipedia.org The final step in biosynthesis occurs in the secretory granules of the β-cells. Here, prohormone convertases, which are trypsin-like enzymes, cleave the proinsulin molecule at two sites, releasing the mature, biologically active insulin molecule and the C-peptide. takara.co.krCurrent time information in Chatham County, US.
Initial studies of canine C-peptide suggested a length of 23 amino acids; however, later analysis of the canine insulin gene's nucleotide sequence predicted a longer C-peptide of 31 amino acids. Current time information in Chatham County, US. This revised sequence includes an additional N-terminal octapeptide (Glu-Val-Glu-Asp-Leu-Gln-Val-Arg). Current time information in Chatham County, US. The presence of an arginine residue at the end of this octapeptide suggests a potential trypsin-like cleavage site, which could separate it from the rest of the C-peptide during post-translational processing. Current time information in Chatham County, US.
Table 1: Properties of Canine C-Peptide This interactive table summarizes the key properties of the full-length 31-amino acid canine C-peptide.
| Property | Value | Source |
| Full Amino Acid Sequence | Glu-Val-Glu-Asp-Leu-Gln-Val-Arg-Asp-Val-Glu-Leu-Ala-Gly-Ala-Pro-Gly-Glu-Gly-Gly-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ala-Leu-Gln | anaspec.comnih.gov |
| Sequence (1-Letter Code) | EVEDLQVRDVELAGAPGEGGLQPLALEGALQ | anaspec.comnih.gov |
| Sequence Length | 31 amino acids | Current time information in Chatham County, US.anaspec.com |
| Chemical Formula | C₁₃₇H₂₂₅N₃₇O₄₉ | anaspec.com |
| Average Molecular Weight | 3174.45 Da | anaspec.com |
| Theoretical Isoelectric Point (pI) | 3.38 | anaspec.com |
Comparative Sequence Analysis with Other Non Human Mammalian Species
While C-peptide is essential for the proper biosynthesis of insulin (B600854) across species, its primary amino acid sequence shows considerable variability, in contrast to the highly conserved sequences of the insulin A and B chains. biovendor.commongoliajol.info This evolutionary divergence reflects its primary role as a structural linker within proinsulin rather than a hormone with a highly specific receptor binding site, although evidence for C-peptide's own biological activities is growing. biovendor.com Despite sequence differences, certain structural features are often preserved. biovendor.com
Analysis of proinsulin from the red fox (Vulpes vulpes) revealed that its protein sequence is 100% identical to that of the dog, indicating a very close evolutionary relationship in this peptide. abclonal.com In contrast, rodents like rats and mice produce two distinct proinsulin isoforms (I and II), which result in two different C-peptide sequences. nih.govhytest.fi The C-peptide of the domestic horse is well-characterized and shows differences from that of the zebra by a single amino acid substitution. nih.gov
Table 2: Comparative Amino Acid Sequence of C-Peptide in Various Mammals This interactive table provides a comparison of the C-peptide amino acid sequences from the dog and other non-human mammalian species. Dashes (-) are used to indicate gaps for optimal alignment.
| Species | C-Peptide Amino Acid Sequence | Length | Source(s) |
| Dog (Canis lupus familiaris) | EVEDLQVRDVELAGAPGEGGLQPLALEGALQ | 31 | anaspec.comnih.gov |
| Red Fox (Vulpes vulpes) | EVEDLQVRDVELAGAPGEGGLQPLALEGALQ | 31 | abclonal.com |
| Pig (Sus scrofa) | EAENPQAGAVELGGGLGGLQALALEGPPQ | 29 | anaspec.com |
| Horse (Equus caballus) | EAE-LQVGQVELGGGPGAGSLQPLALEGSLQ | 30 | uniprot.org |
| Zebra (Equus quagga) | EAE-LQVGQVELGGGPGAGSLQPLALEGSLP | 30 | nih.gov |
| Rat I (Rattus norvegicus) | EVEDPQVPQLELGGGPEAGDLQTLALEVARQ | 31 | hytest.fielabscience.com |
| Rat II (Rattus norvegicus) | EVEDPQVAQLELGGGPGAGDLQTLALEVARQ | 31 | hytest.fimedchemexpress.com |
| Mouse I (Mus musculus) | EVEDPQVEQLELGGSPG--DLQTLALEVARQ | 29 | hytest.fibiovendor.com |
| Mouse II (Mus musculus) | EVEDPQVAQLELGGGPGAGDLQTLALEVAQQ | 31 | yanaihara-inc.comhytest.fi |
| Rabbit (Oryctolagus cuniculus) | DVE-LQVGQVELGGGPGAGSLQPLALEGSLQ | 30 | researchgate.net |
Physiological Roles and Bioactivity of Canine C Peptide
Endocrine and Metabolic Functions
In dogs, as in other species, C-peptide plays a significant role in endocrine and metabolic regulation, particularly concerning glucose management and the hormonal response to blood sugar fluctuations.
C-peptide is an essential indicator of pancreatic beta-cell function and, by extension, insulin (B600854) secretion in dogs. assaygenie.comslu.se Its measurement is valuable for assessing residual beta-cell mass in diabetic dogs. slu.se Studies have shown that many diabetic dogs exhibit low or undetectable C-peptide concentrations, signifying an absolute insulin deficiency characteristic of Type 1 diabetes. slu.sefrontiersin.org
A critical aspect of its utility in canine studies is its metabolic pathway. Research in conscious dogs demonstrated that the hepatic extraction of C-peptide is negligible (approximately 4-6%), in stark contrast to insulin, which has a hepatic extraction of around 45-48%. nih.gov This lack of significant liver clearance means that peripheral C-peptide concentrations accurately reflect the pancreatic secretion rate of insulin, making it a reliable biomarker for beta-cell activity in dogs. nih.gov This characteristic is utilized in clinical research, for instance, in calculating the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) to evaluate insulin sensitivity in canines. chula.ac.th
| Research Finding | Implication for Canine Glucose Homeostasis | References |
| C-peptide is co-secreted with insulin in equimolar amounts. | Serves as a direct marker of endogenous insulin production from beta cells. | nih.govscielo.br |
| Hepatic extraction of C-peptide in dogs is negligible (~4-6%). | Peripheral blood levels provide an accurate measure of insulin secretion rates. | nih.gov |
| C-peptide levels are low or absent in many diabetic dogs. | Indicates absolute insulin deficiency and significant beta-cell dysfunction. | slu.seescholarship.org |
| Fasting C-peptide is used to calculate HOMA-IR in dogs. | Helps in assessing the degree of insulin resistance in diabetic or at-risk dogs. | chula.ac.th |
Table 1. Research Findings on Canine C-Peptide and Glucose Homeostasis.
C-peptide actively modulates the secretion of glucagon (B607659), a key counter-regulatory hormone to insulin, especially during low blood sugar (hypoglycemia). Studies in dogs have provided direct evidence for this role. nih.govnih.govjci.org In an experimental setting using healthy dogs under hyperinsulinemic (high insulin) conditions, C-peptide infusion demonstrated a significant ability to influence glucagon release. nih.govnih.gov
During a euglycemic (normal blood sugar) clamp, the presence of infused C-peptide prevented the expected decline in glucagon secretion that typically occurs with high insulin levels. nih.govnih.govjci.org More critically, during induced hypoglycemia, glucagon secretion in dogs receiving C-peptide was approximately two times higher than in dogs receiving a saline infusion. nih.govnih.govjci.org This enhanced glucagon response led to increased net hepatic glucose output, thereby reducing the amount of exogenous glucose needed to prevent severe hypoglycemia. nih.govnih.govjci.org These findings suggest that C-peptide plays a protective role against hypoglycemia by enhancing the α-cell's response to falling glucose levels. nih.gov
| Experimental Condition (in Dogs) | Treatment Group: Saline | Treatment Group: C-Peptide | Outcome of C-Peptide Infusion | References |
| Euglycemic-Hyperinsulinemia | Glucagon secretion decreased. | Glucagon secretion remained unchanged from basal levels. | Preserved glucagon secretion. | nih.govnih.govjci.org |
| Hypoglycemia | Blunted glucagon secretion response. | Glucagon secretion was two-fold higher than the saline group. | Enhanced glucagon secretion. | nih.govnih.govjci.org |
Table 2. Effect of C-Peptide Infusion on Glucagon Secretion in Dogs During Euglycemic and Hypoglycemic Clamps.
Contribution to Glucose Homeostasis in Canine Physiology
Cellular and Subcellular Mechanisms of Action
The biological effects of C-peptide are initiated by its interaction with cell membranes, which triggers specific intracellular signaling cascades. While the precise receptor has not been definitively identified, its characteristics and the subsequent pathways have been extensively studied.
| Characteristic | Description | Evidence |
| Receptor Type | Postulated to be a G protein-coupled receptor (GPCR). | C-peptide initiates multiple intracellular signaling cascades typical of GPCR activation. nih.gov |
| Ligand Affinity | Binds C-peptide at nanomolar (nM) concentrations. | Effects are observed at physiological concentrations of C-peptide. fujifilm.com |
| Sensitivity | Pertussis toxin-sensitive. | Indicates coupling to a Gαi/o subunit, which is characteristic of certain GPCRs. nih.govnih.gov |
| Identity Status | The specific receptor remains to be definitively identified. | GPR146 was proposed but research has not confirmed it as the C-peptide receptor. diva-portal.org |
Table 3. Characteristics of the Postulated Canine C-Peptide Cell Surface Receptor.
Following binding to its putative GPCR, C-peptide activates several downstream intracellular signaling pathways. frontiersin.org These pathways involve well-known second messengers and protein kinases. Key signaling pathways activated by C-peptide include the phosphatidylinositol-3 kinase (PI-3K) and the mitogen-activated protein kinase (MAPK) pathways. frontiersin.orgnih.gov The activation of these cascades ultimately leads to the modulation of various cellular functions, including gene expression, ion transport, and enzyme activity, underpinning the peptide's diverse biological effects. frontiersin.orgnih.gov
A primary and crucial signaling mechanism for C-peptide is the activation of calcium-dependent pathways. frontiersin.orgfrontiersin.org The binding of C-peptide to its receptor triggers a G protein-mediated activation of Phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). While DAG activates protein kinase C (PKC), IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. nih.gov
This transient increase in intracellular Ca2+ concentration is a pivotal event that initiates a cascade of downstream effects. nih.govfujifilm.com The elevated Ca2+ can directly or indirectly (via calmodulin) activate various enzymes, including Ca2+-dependent isoforms of PKC and calcineurin. nih.govnih.gov These signaling events are responsible for many of C-peptide's observed actions, such as the stimulation of endothelial nitric oxide synthase (eNOS) and Na+/K+-ATPase activity. frontiersin.orgnih.gov
| Step | Molecule/Process Involved | Function | References |
| 1. Receptor Binding | C-peptide binds to a cell surface GPCR. | Initiates the signaling cascade. | nih.gov |
| 2. G-Protein Activation | Activation of a pertussis toxin-sensitive G-protein (Gαi/o). | Transduces the signal from the receptor to an effector enzyme. | nih.govnih.gov |
| 3. Effector Activation | G-protein activates Phospholipase C (PLC). | Generates second messengers from membrane lipids. | nih.gov |
| 4. Second Messenger Generation | PLC cleaves PIP2 into diacylglycerol (DAG) and inositol trisphosphate (IP3). | DAG activates Protein Kinase C (PKC); IP3 mobilizes calcium. | nih.gov |
| 5. Calcium Release | IP3 triggers the release of Ca2+ from intracellular stores (endoplasmic reticulum). | Rapidly increases cytosolic Ca2+ concentration, which acts as a key signaling ion. | nih.govfujifilm.com |
| 6. Downstream Effects | Activation of Ca2+-dependent enzymes (e.g., PKC, calcineurin, eNOS). | Mediates the ultimate physiological effects of C-peptide, such as vasodilation and improved ion transport. | frontiersin.orgnih.gov |
Table 4. Key Steps in C-Peptide-Initiated Calcium-Dependent Signaling.
Elucidation of Intracellular Signal Transduction Pathways
Activation of Na+/K+-ATPase Activity
Canine C-peptide plays a significant role in modulating the activity of Na+/K+-ATPase, an essential enzyme responsible for maintaining cellular membrane potential and regulating intracellular sodium and potassium concentrations. In various animal models of diabetes, the administration of C-peptide has been shown to improve the activity of Na+/K+-ATPase. lktlabs.comamazonaws.com This restoration of enzyme function is crucial, as impaired Na+/K+-ATPase activity is linked to several diabetic complications, including neuropathy. nih.gov
Research indicates that C-peptide administration can reverse the diabetes-induced decrease in Na+/K+-ATPase activity. nih.gov This effect is not indirect; studies have demonstrated that incubating diabetic red blood cells with C-peptide at physiological concentrations directly increases Na+/K+-ATPase activity. nih.gov The mechanism behind this activation involves a complex signaling cascade. C-peptide is believed to bind to the cell surface, initiating Ca2+-dependent signaling pathways. lktlabs.comamazonaws.com This leads to the activation of protein phosphatase 2B (calcineurin), which in turn dephosphorylates and activates Na+/K+-ATPase. gajrc.com Furthermore, this process is sensitive to pertussis toxin, suggesting the involvement of a G-protein coupled receptor. nih.gov In renal tubular cells, the stimulation of Na+/K+-ATPase by C-peptide is also mediated by protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways. gajrc.com
The restoration of Na+/K+-ATPase activity by C-peptide has significant physiological consequences. For instance, it is associated with improved red blood cell deformability, which can enhance microvascular blood flow. nih.govnih.gov In diabetic rats, C-peptide infusion has been shown to increase endoneurial Na+/K+-ATPase activity, which is strongly related to the prevention and improvement of diabetic neuropathy. nih.govscielo.brscialert.net
Regulation of Nitric Oxide Synthase (NOS) Pathways
C-peptide exerts significant influence over the nitric oxide synthase (NOS) pathways, which are critical for regulating vascular tone and blood flow. scialert.netnih.gov Specifically, C-peptide has been shown to stimulate the endothelial release of nitric oxide (NO). nih.gov This vasodilatory effect is primarily mediated through the activation of endothelial nitric oxide synthase (eNOS). gajrc.comnih.gov
The mechanism of eNOS activation by C-peptide involves an increase in intracellular calcium concentrations. gajrc.com C-peptide binding to the cell membrane triggers a signaling cascade that leads to a rise in intracellular Ca2+, which, in conjunction with calmodulin, activates eNOS. gajrc.com Studies have shown that in the absence of extracellular calcium, the C-peptide-induced stimulation of NO release is nullified. gajrc.com
Furthermore, research in rat aortic endothelial cells has demonstrated that C-peptide can increase NO production by enhancing the transcription of the eNOS gene. nih.gov This transcriptional upregulation is dependent on the mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov Inhibition of this pathway abrogates the C-peptide-induced increase in both eNOS expression and NO production. nih.gov This indicates a dual mechanism of action where C-peptide can rapidly stimulate existing eNOS through calcium-dependent pathways and also promote a longer-term increase in eNOS levels through gene transcription. The resulting increase in NO leads to vasodilation and a reduction in microvascular resistance. gajrc.com
Involvement of Protein Kinase C (PKC) Isoforms
Protein Kinase C (PKC) represents a family of enzymes that are integral to numerous signal transduction pathways, and specific isoforms are implicated in the biological actions of C-peptide. In canine airway smooth muscle, a variety of both calcium-dependent (conventional) and calcium-independent (novel and atypical) PKC isoforms have been identified, suggesting a complex role for PKC in this tissue. nih.gov Identified isoforms include the conventional PKC-βI and PKC-βII, the novel PKC-δ, PKC-ε, and the muscle-specific PKC-θ, as well as the atypical PKC-ζ. nih.gov
The activation of Na+/K+-ATPase in human renal tubular cells by C-peptide has been shown to be stimulated through a PKC-dependent mechanism. gajrc.com This suggests that specific PKC isoforms are activated downstream of C-peptide's interaction with its putative cell surface receptor. Furthermore, in Swiss 3T3 cells, C-peptide has been found to stimulate a PKC/IκB kinase/NF-κB signaling pathway. nih.gov
In canine pulmonary artery smooth muscle cells, several PKC isoforms have been identified, including α, δ, ε, ζ, ι/λ, and μ. physiology.org Studies in these cells have shown that angiotensin II, another vasoactive peptide, can cause the translocation of specific PKC isoforms, such as PKC-α and PKC-δ, to different intracellular locations, indicating isoform-specific roles in cellular signaling. physiology.org While direct studies on C-peptide's effect on specific PKC isoform translocation in canine models are limited, the established role of PKC in mediating C-peptide's effects in other models suggests a similar mechanism is likely operative in dogs.
Interactions with Mitogen-Activated Protein Kinase (MEK) Pathways
The mitogen-activated protein kinase (MEK) pathway, a critical signaling cascade involved in cell growth, differentiation, and stress responses, is a key mediator of C-peptide's biological effects. Research has demonstrated that C-peptide can activate the extracellular signal-regulated kinase (ERK), a downstream target of MEK. nih.gov
Specifically, in rat aortic endothelial cells, C-peptide has been shown to induce the rapid phosphorylation and activation of ERK (also known as p44/42 MAPK). nih.gov This activation is crucial for the C-peptide-mediated increase in endothelial nitric oxide synthase (eNOS) gene transcription and subsequent nitric oxide (NO) production. nih.gov The use of a MEK inhibitor, PD98059, was found to abrogate the C-peptide-elicited increase in NO production and eNOS expression in a dose-dependent manner. nih.gov This provides strong evidence for the essential role of the MEK/ERK pathway in this particular action of C-peptide.
Furthermore, in human renal tubular cells, C-peptide stimulates Na+/K+-ATPase activity via the activation of ERK1/2 MAP kinases. gajrc.com In mouse lung microvascular endothelial cells, C-peptide treatment led to an increase in the expression of c-Jun N-terminal kinase 1 (JNK1) mRNA, a process that was abrogated by inhibitors of both ERK kinase and p38MAPK, indicating a complex interplay between different MAPK pathways in response to C-peptide. cabidigitallibrary.org These findings collectively highlight the importance of the MEK pathway in transducing the intracellular signals of C-peptide to elicit its various physiological effects.
Systemic and Organ-Specific Biological Effects in Canine Models
Influence on Microvascular Blood Flow Dynamics
C-peptide has been shown to exert significant effects on microvascular blood flow in various animal models and in humans with type 1 diabetes. nih.gov Studies have demonstrated that C-peptide administration can increase microvascular blood flow in several tissues, including skeletal muscle, skin, and nerves. scielo.brnih.govscielo.br This effect is largely attributed to the C-peptide-induced release of nitric oxide (NO) from endothelial cells, which leads to vasodilation. scielo.br
The mechanism underlying this improved blood flow involves the stimulation of Na+/K+-ATPase activity and the activation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov By restoring Na+/K+-ATPase activity, C-peptide can improve red blood cell deformability, which in turn reduces blood viscosity and enhances flow through the microvasculature. nih.gov Concurrently, the stimulation of eNOS leads to increased NO production and subsequent vasodilation, further contributing to improved tissue perfusion. gajrc.comnih.gov
In diabetic rats, C-peptide has been shown to increase endoneurial blood flow, which is a critical factor in preventing and reversing diabetic neuropathy. scielo.brscialert.net While direct studies on microvascular blood flow dynamics in canine models are not extensively detailed in the provided search results, the fundamental mechanisms of C-peptide action on the vasculature are expected to be conserved across mammalian species. Therefore, it is highly probable that canine C-peptide plays a similar role in regulating microvascular blood flow in dogs.
Impact on General Tissue Health and Integrity
The biological activities of C-peptide translate into a positive impact on the health and integrity of various tissues, particularly in the context of diabetes. By improving microvascular blood flow, C-peptide helps to ensure adequate oxygen and nutrient supply to tissues, which is essential for their normal function and maintenance. nih.govscielo.br
In animal models of diabetes, C-peptide administration has been shown to prevent glomerular pathology and improve kidney function. amazonaws.com It achieves this by reducing glomerular hyperfiltration and diminishing urinary albumin excretion. scielo.br These effects are mediated, at least in part, by the constriction of afferent glomerular arterioles and a simultaneous dilation of efferent arterioles, which helps to normalize glomerular filtration pressure. nih.gov
Furthermore, C-peptide's ability to stimulate Na+/K+-ATPase activity and increase endoneurial blood flow has a direct beneficial effect on nerve tissue, helping to prevent or reverse the structural changes associated with diabetic neuropathy. scielo.brscialert.net Studies in diabetic rats have shown that C-peptide administration improves nerve conduction velocity and can prevent neuronal apoptosis. scialert.net
While much of the research has been conducted in rodent models and humans, the conserved nature of C-peptide's mechanisms of action strongly suggests that it plays a similar protective role in maintaining tissue health and integrity in canines. The ability of canine C-peptide to be measured as a marker for insulin production and secretion further underscores its physiological importance in this species. assaygenie.com
Metabolism and Pharmacokinetics of Canine C Peptide
Dynamics of C-Peptide Secretion in Canines
The secretion of C-peptide in canines is intrinsically linked to the synthesis and release of insulin (B600854) from the pancreatic β-cells. Proinsulin, the precursor molecule, is cleaved within the pancreas to form equimolar amounts of insulin and C-peptide, which are then co-secreted into the portal circulation. anshlabs.comjci.org Consequently, the dynamics of C-peptide secretion serve as a direct reflection of pancreatic β-cell function. chula.ac.th
Under basal, or fasting, conditions, C-peptide is secreted in a pulsatile manner, characterized by oscillatory pulses superimposed on a steady basal secretion rate. researchgate.net This pulsatile release is a fundamental characteristic of healthy β-cell function. researchgate.net In dogs, the frequency of these insulin (and thus C-peptide) secretory bursts has been reported to be approximately one pulse every 7-8 minutes. diabetesjournals.org Analysis of these pulsatile patterns can be achieved through deconvolution of peripheral C-peptide concentrations, a method that offers a noninvasive window into the pre-hepatic secretory activity of the pancreas. researchgate.netnih.gov Fasting serum C-peptide concentrations in healthy dogs have been measured to have a mean of approximately 0.56 ± 0.20 ng/mL. chula.ac.th
The secretion of canine C-peptide is highly responsive to various metabolic stimuli, which modulate the secretory output from pancreatic β-cells.
Glucose: Administration of glucose is a potent stimulus for C-peptide secretion. Parenteral glucose infusions in healthy dogs lead to a significant increase in C-peptide levels from a basal state. cloudfront.net For instance, an intravenous glucose infusion can cause femoral artery glucose concentrations to rise from a baseline of 121.5 ± 4.8 mg/dl to a peak of 188.5 ± 8.1 mg/dl, which corresponds with a rise in C-peptide secretion. cloudfront.net This response confirms that peripheral C-peptide concentrations accurately reflect the stimulated rate of insulin secretion. nih.govnih.gov
Glucagon (B607659): Intravenous administration of glucagon also serves as a powerful stimulus for C-peptide release in healthy canines. nih.gov In a glucagon stimulation test, a single peak in plasma C-peptide concentration is typically observed approximately 15 minutes after administration. nih.gov This test is effective in differentiating between healthy dogs and those with impaired β-cell function, as seen in diabetes mellitus, where the C-peptide response is significantly blunted. nih.govresearchgate.net In dogs with hyperadrenocorticism, an exaggerated C-peptide response to glucagon is often observed, indicating insulin resistance. nih.gov
Mixed Meals: Feeding a mixed meal that includes fats can also influence C-peptide secretion. In a study where dogs were fed a high-fat diet for 12 weeks, they maintained normal glucose tolerance through compensatory hyperinsulinemia, which was associated with elevated levels of glucagon-like peptide-1 (GLP-1) rather than direct stimulation by glucose or fatty acids. merckmillipore.com This indicates that incretin (B1656795) hormones released in response to meals play a role in modulating C-peptide and insulin secretion. merckmillipore.com
Table 1: Canine C-Peptide Response to Intravenous Glucagon Stimulation
| Canine Group | Basal C-Peptide (nmol/l) | Post-Glucagon C-Peptide (10 mins) (nmol/l) | Response Pattern | Reference |
|---|---|---|---|---|
| Healthy Controls | - | 0.5 (median) | Significant increase, peak at ~15 mins | nih.govresearchgate.net |
| Untreated Diabetes Mellitus | - | 0.1 (median) | No significant increase (blunted response) | nih.govresearchgate.net |
| Insulin-Treated Diabetes Mellitus | - | - | No significant increase | nih.gov |
| Hyperadrenocorticism | - | - | Significantly increased response compared to healthy dogs | nih.gov |
Basal and Pulsatile Secretion Patterns
Circulatory Half-Life and Systemic Clearance Rates
Once secreted into the bloodstream, C-peptide exhibits distinct pharmacokinetic properties compared to insulin. The circulatory half-life of C-peptide is significantly longer than that of insulin, which is rapidly cleared. diabetesjournals.org While insulin's half-life is around 4-5 minutes, the half-life of C-peptide is approximately 30-35 minutes in mammals. anshlabs.comnih.govphysiology.orgdiabetesjournals.org One study specifically in dogs reported a half-time of 6.6 minutes. publish.csiro.au
The metabolic clearance rate (MCR) of canine C-peptide has been shown to be constant over a wide range of physiological plasma concentrations. cloudfront.netnih.govnih.govdiabetesjournals.org This linear clearance kinetic is a critical feature, as it means that peripheral C-peptide concentrations are directly proportional to its secretion rate. nih.govnih.gov Studies in conscious mongrel dogs have established the MCR of infused C-peptide to be consistently around 11.5 to 13.5 ml/kg per minute. cloudfront.netnih.govjci.orgnih.gov This rate remains stable even when plasma C-peptide levels are increased fivefold to mimic stimulated conditions. cloudfront.net
Table 2: Metabolic Clearance Rate (MCR) of C-Peptide in Dogs
| MCR (ml/kg per min) | Method of Determination | Reference |
|---|---|---|
| 11.5 ± 0.8 | Constant exogenous infusion | cloudfront.netnih.gov |
| 12.3 ± 0.7 | Constant peripheral intravenous infusion | jci.orgnih.gov |
| 13.4 ± 0.6 | Constant intraportal infusion | jci.orgnih.gov |
| 13.5 ± 0.7 | Analysis of decay curve after bolus injection | jci.orgnih.gov |
Organ-Specific Metabolic Fate and Degradation
The primary organs responsible for the metabolism and clearance of C-peptide are the kidneys, with the liver playing a minimal role.
A key difference between the metabolism of C-peptide and insulin is their fate in the liver. While a significant portion of endogenously secreted insulin (40-50%) is extracted and degraded during its first pass through the liver, the hepatic extraction of canine C-peptide is negligible. diabetesjournals.orgcloudfront.net Multiple studies using conscious dogs with chronically implanted catheters have confirmed this. cloudfront.netnih.govnih.gov The hepatic extraction of endogenous C-peptide under basal conditions was found to be only 4.3 ± 4.5%. cloudfront.netnih.gov This low extraction rate remains unchanged even after stimulation with parenteral glucose. cloudfront.netnih.govnih.gov This lack of significant hepatic clearance is a primary reason why peripheral C-peptide levels are a more reliable marker of pancreatic insulin secretion than peripheral insulin levels. diabetesjournals.orgpublish.csiro.aujci.org
Table 3: Hepatic Extraction of C-Peptide vs. Insulin in Dogs
| Peptide | Condition | Hepatic Extraction (%) | Reference |
|---|---|---|---|
| Endogenous C-Peptide | Basal | 4.3 ± 4.5% | cloudfront.netnih.gov |
| Endogenous C-Peptide | Basal | 3.1 ± 6.1% | jci.orgnih.gov |
| Endogenous C-Peptide | Parenteral Glucose Stimulation | 6.2 ± 4.0% | cloudfront.netnih.govnih.gov |
| Endogenous Insulin | Basal | 43.8 ± 7.6% | cloudfront.netnih.gov |
| Endogenous Insulin | Parenteral Glucose Stimulation | 46.7 ± 3.4% | cloudfront.netnih.govnih.gov |
The kidneys are the principal site for the clearance and degradation of circulating C-peptide. nih.govdiabetesjournals.org C-peptide is filtered by the glomeruli and subsequently metabolized by the renal tubules. This renal degradation is the primary determinant of its metabolic clearance rate. nih.gov Consequently, renal dysfunction can significantly impair C-peptide clearance, leading to elevated plasma levels. cms.gov Studies in rats have shown that the renal clearance of C-peptide can exceed the glomerular filtration rate, suggesting active tubular secretion of the peptide, although this specific mechanism requires further detailed investigation in canines. cloudfront.net The clearance ratio of C-peptide to creatinine (B1669602) is substantially higher than that of insulin to creatinine, highlighting the kidney's prominent role in C-peptide elimination. researchgate.net
Hepatic Extraction and Metabolism Profiles
Linearity and Constancy of Metabolic Clearance Rates under Physiological Conditions
A critical aspect of utilizing peripheral C-peptide concentrations as a reliable measure of pancreatic insulin secretion is the consistency of its metabolic clearance rate (MCR) across various physiological states. nih.govdiabetesjournals.org Research in canine models has demonstrated that the MCR of C-peptide is indeed constant over the range of plasma concentrations typically observed under normal physiological conditions. diabetesjournals.orgcloudfront.netnih.govnih.gov This linearity of its clearance kinetics is a fundamental reason why C-peptide is considered an accurate marker of insulin secretion. nih.govnih.gov
Studies involving the infusion of canine C-peptide at varying rates have been conducted to test this principle directly. In one such study, conscious mongrel dogs were infused with C-peptide at two different rates: a low-dose infusion (3 pmol/kg per min) designed to mimic fasting levels, and a fivefold higher infusion (15 pmol/kg per min) to simulate stimulated C-peptide levels. cloudfront.net The results showed that the MCR of C-peptide remained constant despite the significant difference in infusion rates and resulting plasma concentrations. cloudfront.net
| Infusion Condition | Infusion Rate | Metabolic Clearance Rate (ml/kg per min) |
|---|---|---|
| Low-Dose | 3 pmol/kg per min | 11.9 ± 0.8 |
| High-Dose | 15 pmol/kg per min | 11.0 ± 1.2 |
Data sourced from Polonsky et al. (1983). cloudfront.net
Further research has confirmed the constancy of the MCR by employing different measurement techniques. jci.orgjci.org In pancreatectomized dogs, the MCR of exogenous dog C-peptide was found to be similar whether measured by constant peripheral intravenous infusion, constant intraportal infusion, or by analyzing the decay curve following a bolus injection. nih.govjci.orgjci.org This consistency across different methodologies provides strong evidence that the clearance rate is not significantly affected by the route of administration or the method of calculation. jci.org
| Measurement Technique | Metabolic Clearance Rate (ml/kg per min) |
|---|---|
| Constant Peripheral Intravenous Infusion | 12.3 ± 0.7 |
| Constant Intraportal Infusion | 13.4 ± 0.6 |
| Analysis of Decay Curve (post-bolus) | 13.5 ± 0.7 |
Data sourced from Polonsky et al. (1984). nih.govjci.orgjci.org
Studies have also investigated C-peptide clearance under conditions of hyperinsulinemic euglycemia and hypoglycemia. nih.govphysiology.orgnih.gov Even in these manipulated metabolic states, the clearance of C-peptide is considered constant, allowing its concentration to be a reliable indicator of endogenous secretion. diabetesjournals.orgnih.gov For instance, during insulin-induced hypoglycemia in dogs, the decrement in C-peptide levels was used as a key indicator of the reduction in endogenous insulin secretion. physiology.org
C Peptide As a Biomarker in Canine Endocrine and Metabolic Research
Assessment of Pancreatic Beta Cell Function and Endogenous Insulin (B600854) Secretion
The primary utility of C-peptide measurement in canine research lies in its ability to quantify the insulin-secreting capacity of the pancreas. researchgate.net This is particularly valuable in studies involving diabetes mellitus, where an understanding of residual beta-cell function is essential. nih.gov
In experimental models of canine diabetes, C-peptide levels are instrumental in characterizing the degree of beta-cell dysfunction. nih.gov For instance, in dogs with experimentally induced diabetes through methods like subtotal pancreatectomy and streptozotocin (B1681764) infusion, fasting C-peptide levels have been observed to be at zero, with no response to stimuli such as feeding or glucose tolerance tests. nih.gov This starkly contrasts with non-diabetic control dogs, which exhibit clear increases in C-peptide following such stimuli. nih.gov
Glucagon (B607659) stimulation tests are a key method for assessing beta-cell function. The measurement of plasma C-peptide concentrations in response to glucagon administration allows for the differentiation between healthy dogs, those with impaired beta-cell function (as seen in diabetes mellitus), and those with an exaggerated beta-cell response, which is indicative of insulin resistance. scielo.brscielo.brnih.govnovoprolabs.com
C-peptide measurements are pivotal in distinguishing between insulin deficiency and insulin resistance in dogs. Low or undetectable C-peptide levels, especially after stimulation, are characteristic of insulin deficiency resulting from significant beta-cell loss, which is a hallmark of type 1-like diabetes in dogs. nih.gov Conversely, normal or elevated C-peptide levels in the presence of hyperglycemia suggest that the beta cells are still producing insulin, but the body's tissues are not responding to it effectively—a state of insulin resistance. scielo.brscielo.br
Studies have shown that in the majority of diabetic dogs, baseline fasting C-peptide is often similar to or lower than that of healthy dogs, and the response to glucagon stimulation is blunted, indicating insulin deficiency. nih.gov However, a subset of diabetic dogs exhibits high baseline C-peptide levels, suggesting a condition more akin to type 2 diabetes or significant residual beta-cell function. veteriankey.com Furthermore, in diet-induced models of insulin resistance, such as feeding dogs a high-fat and fructose (B13574) diet, an initial increase in C-peptide can be observed as the beta cells attempt to compensate for the decreased insulin sensitivity. biorxiv.orgplos.org
Table 1: C-Peptide Response to Glucagon Stimulation in Different Canine Groups
| Canine Group | Baseline C-Peptide | C-Peptide Response to Glucagon | Indicated Phenotype |
|---|---|---|---|
| Healthy Dogs | Normal | Significant Increase | Normal Beta-Cell Function |
| Diabetic Dogs (Insulin-Deficient) | Low to Undetectable | Blunted or No Response | Insulin Deficiency |
| Dogs with Insulin Resistance | Normal to High | Exaggerated Increase | Insulin Resistance |
Utility in Differentiating Beta Cell Functional Status in Canine Diabetes Models
Diagnostic and Prognostic Applications in Veterinary Endocrinology Research
The applications of C-peptide extend beyond basic functional assessment into the realm of diagnostics and prognostics in veterinary endocrinology research.
The heterogeneity of C-peptide concentrations during glucagon stimulation tests in diabetic dogs offers a means to differentiate between various subtypes of the disease. scielo.brscielo.br While canine diabetes is predominantly considered to be an insulin-dependent (type 1-like) condition, C-peptide measurements can help identify dogs that may have a different underlying pathophysiology. nih.gov
Variable plasma C-peptide concentrations during these tests may represent dogs with characteristics of either type 1 or type 2 diabetes, or more precisely, they can indicate the severity of beta-cell loss in dogs with type 1 diabetes. nih.govnovoprolabs.com Low C-peptide levels are indicative of extensive beta-cell destruction, consistent with type 1 diabetes. chula.ac.th In contrast, the presence of significant C-peptide secretion in a diabetic dog could suggest a scenario more aligned with type 2 diabetes, characterized by insulin resistance and relative insulin deficiency. veteriankey.com
In research settings, C-peptide is an invaluable tool for monitoring the progression of pancreatic disease and the efficacy of therapeutic interventions. researchgate.net For example, in studies investigating therapies aimed at preserving or regenerating beta-cell function, serial C-peptide measurements can provide a direct assessment of treatment effects. researchgate.net An increase in C-peptide levels over the course of a treatment would suggest a positive impact on beta-cell mass or function. researchgate.net
In experimental models of pancreatitis, which can lead to diabetes, C-peptide can be used to track the decline in endocrine pancreatic function. nih.gov This allows researchers to correlate the extent of pancreatic inflammation and damage with the degree of beta-cell loss.
Research Methodologies for Canine C Peptide Analysis
Analytical Techniques for Quantitative C-Peptide Measurement in Canine Samples
The quantification of C-peptide in canine biological samples relies on immunochemical methods that can specifically detect the molecule amidst other related peptides.
A sensitive radioimmunoassay (RIA) specifically for canine C-peptide (CCP) has been successfully developed and validated. nih.gov One such assay utilized synthetic canine C-peptide for the standard curve, a specific antiserum raised in guinea pigs, and a second antibody (rabbit anti-guinea pig serum) to separate antibody-bound C-peptide from the free fraction. nih.gov Radioiodination of the C-peptide tracer was performed using a modified chloramine-T method, with the resulting tracer remaining stable for up to six weeks. nih.gov
The validation of this canine-specific RIA demonstrated its reliability and precision. Key performance characteristics are summarized below:
| Validation Parameter | Finding | Reference |
| Standard Curve Range | 0.028 to 3.0 nmol/L | nih.gov |
| Intra-assay CV | 3-5% (in the optimal range of 0.3 to 0.8 nmol/L) | nih.gov |
| Inter-assay CV | 6-9% (in the optimal range of 0.3 to 0.8 nmol/L) | nih.gov |
| Recovery | Average recovery of CCP added to plasma was 100.6%. | nih.gov |
| Specificity | No cross-reactivity with canine insulin (B600854), porcine proinsulin, bovine proinsulin, or human C-peptide. | nih.gov |
| CV: Coefficient of Variation |
This validated RIA proved effective in distinguishing between different physiological states, showing a mean fasting plasma CCP concentration of 0.089 +/- 0.021 nmol/L in healthy dogs, which was significantly different from the levels in diabetic dogs (-0.005 +/- 0.007 nmol/L). nih.gov Another study also described the development of a dog C-peptide radioimmunoassay, which was validated in vivo by observing C-peptide responses to stimulatory (intravenous glucose) and suppressive maneuvers. cloudfront.net
Enzyme-Linked Immunosorbent Assays (ELISA) have become a common alternative to RIAs for the quantification of canine C-peptide, offering high sensitivity and avoiding the use of radioactive materials. assaygenie.com Both sandwich and competitive ELISA formats are commercially available for canine C-peptide. antibodies.com
Sandwich ELISA: This type of assay typically involves a microtiter plate pre-coated with an antibody specific for canine C-peptide. fn-test.com The C-peptide in the sample binds to this immobilized antibody. Subsequently, a second, biotinylated detection antibody is added, which also binds to the captured C-peptide. An enzyme-streptavidin conjugate (commonly Horseradish Peroxidase - HRP) is then introduced, followed by a substrate solution (like TMB). The resulting color change is directly proportional to the amount of canine C-peptide in the sample.
Competitive ELISA: In this format, the microtiter plate is pre-coated with C-peptide antigen. antibodies.comabbexa.com The C-peptide in the sample competes with a fixed amount of biotinylated C-peptide for binding sites on a specific antibody. The amount of bound biotinylated C-peptide is then detected using an enzyme-conjugate and substrate. In this case, the color intensity is inversely proportional to the concentration of C-peptide in the sample. antibodies.comabbexa.com
The performance of these ELISA kits is validated for use in various canine samples, including serum, plasma, and tissue homogenates. antibodies.com
| Canine C-Peptide ELISA Performance Characteristics | ||
| Parameter | Sandwich ELISA Example | Competitive ELISA Example |
| Sample Types | Serum, plasma, tissue homogenates, other biological fluids | Serum, plasma, tissue homogenates, cell lysates, cell culture supernates |
| Reactivity | Canine | Canine |
| Assay Range | 78.125-5000 pg/ml | 0.156-10 ng/ml |
| Sensitivity | 18.75 pg/ml | <0.061 ng/ml |
| Recovery (Serum) | 88 - 102% (Average 97%) | 86% - 100% (Average 93%) |
| Linearity (Serum, 1:2 dilution) | 99-105% | 90-99% |
| Precision (Intra-assay CV) | <10% | <10% |
| Precision (Inter-assay CV) | <12% | <12% |
| Data compiled from commercial kit specifications. assaygenie.comantibodies.com |
A significant challenge in veterinary C-peptide analysis is the need for a "gold standard assay" that accounts for species-specific differences in the peptide's structure. scielo.brscielo.br While canine-specific assays have been developed, the use of assays designed for other species, such as humans, can lead to issues with cross-reactivity and accuracy. nih.govchula.ac.th For instance, a validated canine-specific RIA showed no cross-reactivity with human C-peptide, highlighting the potential for inaccuracies when using non-specific kits. nih.gov Conversely, some studies utilize human ELISA kits that have been assessed for canine cross-reactivity. chula.ac.th
The lack of universal reference materials and standardized protocols complicates the comparison of results between different laboratories and studies. nih.govmsu.edu Efforts in human medicine to harmonize C-peptide measurements through the development of reference measurement systems and certified reference materials underscore the importance of such initiatives. nih.gov For canine C-peptide, strategies to overcome these challenges include:
Development and validation of species-specific assays: Creating RIAs and ELISAs using canine-specific antigens and antibodies is the most direct approach to ensure accuracy. nih.govavma.org
Thorough validation of cross-reactivity: When using non-canine specific assays, it is crucial to perform rigorous validation, including parallelism and recovery studies, to confirm that the assay can reliably measure canine C-peptide. nih.govmdpi.com
Establishment of canine-specific reference standards: The availability of purified and certified canine C-peptide would allow for better calibration and standardization of various assays. msu.edu
Application and Performance of Enzyme-Linked Immunosorbent Assays (ELISA)
In Vivo Experimental Protocols for Studying C-Peptide Dynamics in Canine Models
To understand the physiological and pathophysiological dynamics of C-peptide secretion, several in vivo stimulation tests are employed in canine models. These tests assess the capacity of pancreatic beta-cells to respond to secretagogues.
The glucagon (B607659) stimulation test is a valuable tool for assessing the functional reserve of pancreatic beta-cells. mdpi.com Glucagon directly stimulates the release of insulin and C-peptide from beta-cells. nih.gov In dogs, the intravenous administration of glucagon (e.g., 1 mg per dog) elicits a rapid secretory response. colab.ws
The protocol typically involves collecting blood samples at baseline (before glucagon administration) and then at several time points afterward (e.g., 5, 10, 15, 20, 30, and 60 minutes) to measure C-peptide and glucose concentrations. colab.wsdiabetesjournals.org In healthy dogs, this test results in a distinct peak in plasma C-peptide concentration, often observed around 15 minutes post-stimulation. colab.ws
This test has proven effective in differentiating between various metabolic states:
Healthy Dogs: Show a robust and predictable C-peptide response to glucagon. colab.ws
Diabetic Dogs: Exhibit a significantly blunted or absent C-peptide response, indicating impaired beta-cell function. colab.wsnih.gov The variability in response among diabetic dogs can also help to assess the severity of beta-cell loss. scielo.brnih.gov
Dogs with Insulin Resistance: May show an exaggerated C-peptide response to glucagon, reflecting the beta-cells' compensatory effort to overcome insulin resistance. scielo.brcolab.ws
| Glucagon Stimulation Test: C-Peptide Response | |
| Canine Group | Typical C-Peptide Secretory Response |
| Healthy Dogs | Robust and rapid increase, peaking around 15 minutes post-glucagon administration. |
| Diabetic Dogs (Insulin-Deficient) | Significantly blunted or absent response, reflecting beta-cell loss. |
| Dogs with Hyperadrenocorticism (Insulin Resistance) | Significantly increased C-peptide response compared to healthy dogs. |
| Based on findings from Montgomery et al. (1996). colab.wsnih.gov |
The intravenous glucose tolerance test (IVGTT) is a cornerstone method for evaluating the dynamics of insulin and C-peptide secretion in response to a glucose challenge. unipd.itmdpi.com It directly assesses the ability of beta-cells to respond to hyperglycemia. mdpi.com
The protocol for a canine IVGTT involves the rapid intravenous injection of a glucose solution (e.g., 0.5 g/kg body weight). nih.govdiabetesjournals.org Blood samples are collected immediately before the glucose infusion and at frequent intervals afterward (e.g., 1, 5, 10, 15, 20, 30, 60, and 90 minutes) for the measurement of glucose, insulin, and C-peptide. nih.govmdpi.com
The resulting data allows for the characterization of the C-peptide secretory response, which generally parallels the insulin response. nih.gov The IVGTT is particularly useful for detecting impairments in beta-cell function. For example, studies have shown that certain drugs can inhibit the C-peptide and insulin secretory response to intravenous glucose, indicating a direct impact on beta-cell function. nih.govdiabetesjournals.org The analysis of IVGTT data provides a detailed picture of the beta-cells' ability to sense and respond to a glucose stimulus, making it an essential research tool in canine endocrinology. unipd.itphysiology.org
Mathematical Modeling for Deriving Insulin Secretion Rates from C-Peptide Kinetics
The quantification of insulin secretion is crucial for understanding pancreatic β-cell function in various physiological and pathological states. Direct measurement of insulin secretion is invasive and technically challenging. Therefore, mathematical modeling of C-peptide kinetics provides a robust and less invasive method to estimate pre-hepatic insulin secretion rates (ISR). This approach is founded on the principle that insulin and C-peptide are co-secreted in equimolar amounts from pancreatic β-cells. Unlike insulin, C-peptide undergoes negligible extraction by the liver, making its peripheral concentration a more direct indicator of its secretion rate. diabetesjournals.orgnih.govnih.gov
Various mathematical models have been developed and validated in canine studies to derive ISR from peripheral C-peptide concentrations. These models range in complexity from simple steady-state calculations to more sophisticated multi-compartmental and deconvolution analyses.
Two-Compartment Model
A frequently employed method for describing C-peptide kinetics is the two-compartment model. diabetesjournals.orgdiabetesjournals.orgresearchgate.net This model conceptualizes the body as consisting of a central compartment (plasma) and a peripheral extravascular compartment. C-peptide is secreted into and cleared from the central compartment, and it exchanges between the central and peripheral compartments.
The differential equations governing this model are as follows:
dC/dt = S - (k_1 + k_3)C + k_2Y
dY/dt = k_1C - k_2Y
Where:
C is the C-peptide concentration in the central (plasma) compartment.
Y is the C-peptide concentration in the peripheral compartment.
S represents the C-peptide (and thus insulin) secretion rate.
k_1 and k_2 are the rate constants for C-peptide transfer from the central to the peripheral compartment and vice versa, respectively.
k_3 (or k_01) is the rate constant for irreversible C-peptide clearance from the central compartment, primarily by the kidneys. canterbury.ac.nz
Under steady-state conditions, the equation can be simplified to calculate the secretion rate as the product of the peripheral C-peptide concentration and its metabolic clearance rate (MCR). diabetesjournals.org However, for non-steady-state conditions, which are common during dynamic tests like glucose tolerance tests, the full two-compartment model is necessary for accurate ISR estimation. diabetesjournals.org
Deconvolution Analysis
Deconvolution is a mathematical technique used to determine the rate of appearance of a substance (in this case, C-peptide) into the circulation from its measured peripheral concentrations, given knowledge of its kinetics. nih.govphysiology.orgscienceopen.com This method does not assume a specific shape for the secretion profile and can be applied to non-steady-state data. nih.govmdpi.com The process involves using the decay curve of an intravenously administered bolus of C-peptide to define its kinetic parameters. These parameters are then used to "deconvolute" the peripheral C-peptide concentration profile to calculate the continuous secretion rate. nih.gov Studies in dogs have validated this approach, demonstrating that the calculated C-peptide appearance rate is in close agreement with known infusion rates. nih.gov
Single-Compartment Model
While the two-compartment model is generally considered more accurate, a single-compartment model has been shown to be acceptable for analyzing C-peptide kinetics in dogs during experiments with low dynamic changes. diabetesjournals.org This simpler model assumes that the entire body acts as a single, well-mixed compartment for C-peptide distribution and elimination. While less complex, its applicability may be limited in scenarios with rapid fluctuations in insulin secretion. diabetesjournals.org
Key Kinetic Parameters in Canine Studies
Several studies have determined the kinetic parameters of C-peptide in dogs, which are essential for the application of these mathematical models.
| Parameter | Reported Value (Mean ± SEM or Range) | Study (Year) |
| Metabolic Clearance Rate (MCR) | 11.5 ± 0.8 ml/kg/min | Polonsky et al. (1983) nih.gov |
| 13.4 ± 0.6 ml/kg/min (intraportal infusion) | Polonsky et al. (1984) nih.gov | |
| 12.3 ± 0.7 ml/kg/min (peripheral infusion) | Polonsky et al. (1984) nih.gov | |
| 10.1 ± 1.0 ml/min | Morishima et al. (1986) nih.gov | |
| 5.2 ± 0.3 ml/kg/min | Polonsky et al. (1986) diabetesjournals.org | |
| Volume of Distribution (Vd) | 5.3% of liveweight | Polonsky et al. (1984) publish.csiro.au |
| Half-life (t½) | 6.6 min | Polonsky et al. (1984) publish.csiro.au |
Sample Collection, Processing, and Storage Considerations for Canine C-Peptide Analysis
The accuracy of canine C-peptide measurement is highly dependent on meticulous pre-analytical procedures, including sample collection, processing, and storage. Improper handling can lead to significant degradation of the peptide and yield unreliable results.
Sample Collection
Sample Type: Both serum and plasma are suitable for canine C-peptide analysis. diabetesjournals.orgplos.org However, some studies indicate that C-peptide may be more stable in serum, provided the sample is processed promptly. physiology.org When collecting plasma, ethylenediaminetetraacetic acid (EDTA) or heparin are the recommended anticoagulants. diabetesjournals.orgplos.org The use of collection tubes containing a protease inhibitor, such as aprotinin (B3435010) (e.g., Trasylol), is also advised to prevent proteolytic degradation of C-peptide. nih.gov
Blood Collection: Blood should be collected via venipuncture. For serum samples, blood should be drawn into a serum separator tube (SST) and allowed to clot. diabetesjournals.orgplos.org
Avoiding Hemolysis and Lipemia: Grossly hemolyzed or lipemic samples should be avoided as they can interfere with the assay and lead to inaccurate results. nih.govplos.org Hemolysis can negatively affect C-peptide measurements, causing a decrease in the measured concentration. anaspec.com
Sample Processing
Clotting and Centrifugation: For serum samples, allow the blood to clot for at least 30 minutes at room temperature or overnight at 4°C before centrifugation. diabetesjournals.org For plasma samples, centrifugation should occur within 30 minutes of collection. diabetesjournals.org
Centrifugation Parameters: Centrifuge samples at approximately 1000 x g for 10-20 minutes. diabetesjournals.orgplos.org For plasma, centrifugation should be performed at 2-8°C. diabetesjournals.org
Separation: Immediately after centrifugation, the serum or plasma should be separated from the blood cells and transferred to clean polypropylene (B1209903) tubes. plos.orgcloudfront.net Glass tubes should not be used for storing samples. plos.org
Sample Storage
Short-Term Storage: If the analysis is to be performed soon after collection, samples can be stored at 2-8°C. diabetesjournals.orgcanterbury.ac.nz Serum samples should be analyzed promptly, and storage time at this temperature should be minimized. canterbury.ac.nz
Long-Term Storage: For longer-term storage, aliquots of serum or plasma should be stored at -20°C or, preferably, at -80°C. diabetesjournals.orgplos.org
Freeze-Thaw Cycles: It is crucial to avoid repeated freeze-thaw cycles as this can lead to degradation of the C-peptide molecule and a reduction in its measured concentration. diabetesjournals.orgplos.org Samples should be thawed completely, mixed well, and centrifuged to remove any particulates before analysis. plos.org
The following table summarizes the key considerations for sample handling:
| Step | Recommendation | Rationale |
| Collection Tube | Serum separator tube (SST) or plasma tube with EDTA/heparin. Protease inhibitors (e.g., aprotinin) are recommended. | To obtain the correct sample matrix and prevent C-peptide degradation. nih.govdiabetesjournals.orgplos.org |
| Sample Condition | Avoid hemolysis and lipemia. | To prevent interference with the assay and ensure accurate results. nih.govplos.organaspec.com |
| Processing Time | Centrifuge plasma within 30 minutes. Allow serum to clot for at least 30 minutes. | To minimize degradation of C-peptide by cellular enzymes. diabetesjournals.org |
| Storage Temperature | 2-8°C for short-term storage. -20°C or -80°C for long-term storage. | To maintain the stability of the C-peptide molecule. diabetesjournals.orgplos.org |
| Storage Tubes | Polypropylene tubes. | To prevent adsorption of the peptide to the tube surface. plos.org |
| Freeze-Thaw Cycles | Avoid repeated cycles. | To prevent degradation of C-peptide. diabetesjournals.orgplos.org |
Future Directions in Canine C Peptide Research
Continued Elucidation of Undiscovered Biological Activities and Associated Signaling Networks
While initially considered a biologically inert byproduct of insulin (B600854) synthesis, C-peptide is now recognized as a bioactive peptide with various physiological roles. nih.govhenryschein.com Future research in canines will likely focus on uncovering additional biological activities beyond its established functions and further delineating the intricate signaling networks it governs.
Studies have already demonstrated that C-peptide can activate several signaling pathways, including those involving G-protein coupled receptors, Ca2+-dependent pathways, and various kinases. nih.govfrontiersin.orglktlabs.com Specifically, research has pointed to the activation of the ERK1/2-MAPK and PI-3 kinase/Akt pathways, which are crucial for processes like smooth muscle cell proliferation. nih.gov The involvement of protein tyrosine kinase Src has also been identified as an intermediary in these signaling cascades. nih.gov
Future investigations will likely aim to identify the specific, yet-to-be-discovered receptor for C-peptide. nih.gov Understanding how C-peptide binding initiates these downstream effects is a critical missing piece of the puzzle. Further research is also needed to explore the full extent of C-peptide's influence on cellular processes. For instance, its role in regulating Na+/K+-ATPase activity and its potential as an anti-inflammatory and antioxidant agent are areas ripe for more in-depth canine-specific studies. scielo.bramazonaws.comresearchgate.netfrontiersin.org The internalization of C-peptide and its potential to regulate cellular transcription through nuclear interactions is another frontier for exploration. frontiersin.orgfrontiersin.org
A deeper understanding of these fundamental mechanisms in dogs will not only enhance our knowledge of canine physiology but may also reveal novel therapeutic targets for various diseases.
Investigation of C-Peptide's Potential in Mitigating Diabetes-Associated Complications in Canine Models
A significant area of future research will be the investigation of C-peptide's therapeutic potential in preventing or ameliorating the chronic complications of diabetes mellitus in dogs. scielo.brresearchgate.netscielo.br In humans and rodent models, C-peptide replacement therapy has shown promise in addressing issues like diabetic nephropathy, neuropathy, and retinopathy. scielo.brresearchgate.netnih.gov
Canine-specific studies are crucial to validate these findings and determine the applicability of C-peptide therapy in veterinary medicine. Research will likely focus on several key areas:
Diabetic Nephropathy: Studies in other species have shown that C-peptide can reduce glomerular hyperfiltration and urinary albumin excretion. scielo.br Investigating whether similar benefits can be achieved in diabetic dogs is a logical next step.
Diabetic Neuropathy: C-peptide has been shown to improve nerve conduction velocity and prevent nerve structural changes in other animal models, partly by stimulating Na+/K+-ATPase activity. scielo.bramazonaws.com Research in canine models is needed to confirm these neuroprotective effects.
Diabetic Retinopathy: The potential for C-peptide to improve retinal blood flow and reduce vascular permeability, as suggested by studies in other species, warrants investigation in dogs with diabetic retinopathy. nih.gov
Cardiovascular Complications: Given that C-peptide can influence smooth muscle cell proliferation and vascular function, its role in mitigating cardiovascular complications associated with canine diabetes is an important area for future studies. nih.govscielo.br
A pilot study involving allogenic canine adipose tissue-derived mesenchymal stem cell therapy in dogs with insulin-dependent diabetes mellitus showed an increase in C-peptide levels in three out of four cases, which was associated with improvements in some clinical parameters. researchgate.netnih.gov This suggests that therapies that can enhance endogenous C-peptide production or the administration of exogenous C-peptide could be beneficial. Future research will need to establish optimal therapeutic strategies and assess the long-term efficacy and safety of C-peptide-based interventions for diabetic complications in dogs. researchgate.netnih.gov
Development of Advanced and Highly Specific Canine C-Peptide Assays
Accurate and reliable measurement of canine C-peptide is fundamental for both clinical diagnostics and research. While assays exist, there is a continuous need for the development of more advanced and highly specific methods. scielo.brresearchgate.net
Current methods, such as radioimmunoassays (RIA) and enzyme-linked immunosorbent assays (ELISA), have been utilized for measuring canine C-peptide. scielo.brnih.govmerckmillipore.comassaygenie.com However, the development of a "gold standard assay" with high specificity for a variety of species, including dogs, remains a challenge. scielo.brscielo.br
Future advancements in assay technology will likely focus on:
Improved Specificity and Sensitivity: Developing assays that can distinguish canine C-peptide from proinsulin and other related peptides with greater accuracy is crucial. nih.gov This will ensure that the measurements truly reflect endogenous pancreatic β-cell function.
Standardization and Validation: Establishing standardized protocols and reference materials for canine C-peptide assays is essential for ensuring consistency and comparability of results across different laboratories and studies. scielo.br
Non-Invasive Methods: Exploring and validating non-invasive methods for C-peptide measurement, such as urinary C-peptide (UCP) analysis, could offer practical advantages for monitoring nutritional status and metabolic health in dogs, particularly in research settings. plos.org
Point-of-Care Testing: The long-term goal could be the development of rapid and easy-to-use point-of-care tests that would allow veterinarians to quickly assess β-cell function in clinical practice.
The availability of robust and specific assays will be instrumental in advancing our understanding of canine diabetes, enabling more precise diagnosis and monitoring, and facilitating research into the therapeutic potential of C-peptide. scielo.brresearchgate.netassaygenie.com
Translational Significance of Canine C-Peptide Research for Comparative Endocrinology and Metabolism (focusing on non-human species)
Canine C-peptide research holds significant translational value for the broader field of comparative endocrinology and metabolism, extending beyond its direct relevance to canine health. Dogs serve as a valuable natural model for studying metabolic diseases that also affect other species, including various non-human primates and felines. scielo.brscielo.brresearchgate.net
Key areas where canine C-peptide research can provide important comparative insights include:
Diabetes Mellitus Models: Spontaneously occurring diabetes in dogs, with its various underlying causes, provides a more clinically relevant model than induced diabetes in laboratory rodents. slu.se Studying C-peptide dynamics in diabetic dogs can offer insights into the pathophysiology of the disease that are translatable to other species, including certain forms of human diabetes. slu.se
Pancreatic β-Cell Function: Research on canine C-peptide as a biomarker for pancreatic β-cell function can inform similar investigations in other mammals where developing species-specific assays is a challenge. scielo.brresearchgate.net The methodologies and findings from canine studies can guide research in felines, equines, and non-human primates. scielo.brresearchgate.net
Nutritional Status Monitoring: The validation of urinary C-peptide as a non-invasive marker of nutritional status in canines could pave the way for its application in wildlife conservation and management, particularly for carnivorous species where traditional methods of assessing nutritional health are difficult. plos.org
Comparative Therapeutic Strategies: Investigating the therapeutic effects of C-peptide on diabetic complications in dogs can provide a preclinical basis for developing similar therapies in other valuable non-human species where such complications are a concern. scielo.brresearchgate.net
By studying the similarities and differences in C-peptide physiology and its role in disease across various species, researchers can gain a more comprehensive understanding of endocrine and metabolic regulation in the animal kingdom. frontiersin.org This comparative approach is essential for advancing both veterinary and human medicine.
Q & A
Basic Research Questions
Q. What methodological considerations are critical for selecting and validating assays to measure C-peptide in canine studies?
- Answer : Prioritize assays with established cross-reactivity for canine C-peptide, such as species-specific ELISA kits (e.g., Dog Insulin C-Peptide ELISA). Validate assays using standardized protocols, including spike-and-recovery experiments and parallelism testing to confirm linearity . Ensure proper sample handling (e.g., fasting for 12 hours, storage at –80°C) to avoid degradation . Reference materials like the WHO International Standard for human C-peptide can aid in harmonization, though species-specific validation remains essential .
Q. How should researchers design experiments to account for variability in C-peptide measurements across canine cohorts?
- Answer : Use matched control groups and standardized sampling protocols (e.g., consistent fasting duration). Include covariates like age, breed, and health status in statistical models. Employ ANOVA or mixed-effects models to distinguish biological variation from assay variability . Document pre-analytical variables (e.g., blood collection timing, anticoagulants) to improve reproducibility .
Q. What ethical and statistical frameworks are recommended for longitudinal C-peptide studies in dogs?
- Answer : Obtain approval from institutional animal ethics committees (e.g., CEUAIB protocols) and adhere to the "3Rs" (Replacement, Reduction, Refinement) . Use power analysis to determine cohort sizes and avoid over-sampling. For longitudinal data, apply nonlinear mixed-effects (NLME) models with stochastic differential equations (SDEs) to track dynamic changes in C-peptide and insulin profiles .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in C-peptide data across studies, particularly in lipolysis modulation?
- Answer : Discrepancies may arise from differences in C-peptide concentrations (e.g., 8–16 nM vs. higher doses) or experimental conditions (basal vs. stimulated lipolysis). For example, 8–16 nM C-peptide reduced basal lipolysis in adipose tissue by ~17% but had no effect on isoproterenol-stimulated lipolysis . Use meta-analysis to compare studies, adjusting for assay variability and species-specific responses. Propose harmonized protocols (e.g., traceability schemes) to align measurement systems globally .
Q. What are the challenges in establishing a reference measurement system for canine C-peptide, and how can they be addressed?
- Answer : Key challenges include lack of species-specific reference materials, assay heterogeneity, and incomplete harmonization. Solutions involve collaboration with metrology institutes (e.g., NIST, NIBSC) to develop canine C-peptide primary standards. Implement a traceability chain linking clinical assays to reference methods via commutability studies .
Q. How does peptide purity impact experimental outcomes in canine C-peptide research, and what thresholds are recommended?
- Answer : Impurities (e.g., truncated peptides, synthesis byproducts) can alter biological activity and confound results. Aim for ≥95% purity (HPLC-validated) for in vivo studies. For receptor-binding assays, ≥98% purity reduces off-target effects . Store peptides at –20°C to prevent degradation and validate stability via mass spectrometry .
Q. What advanced modeling approaches are suitable for deconvolving C-peptide secretion dynamics in dogs?
- Answer : Stochastic deconvolution using NLME models with SDEs can separate endogenous C-peptide secretion from exogenous inputs (e.g., glucose challenges). This method accounts for measurement noise and inter-individual variability, as demonstrated in 24-hour C-peptide/insulin profiles from 12 dogs . Pair with Bayesian inference for parameter tracking in real-time studies.
Q. How can canine C-peptide studies inform translational research on metabolic disorders like diabetes?
- Answer : Use fasting C-peptide as a biomarker for β-cell function in diabetes models. For example, AMX0035 trials in humans showed a +15.6 ng*min/mL increase in C-peptide AUC, suggesting protocols for evaluating β-cell preservation in dogs . Compare species-specific C-peptide kinetics (e.g., half-life, clearance) to refine translational models .
Methodological Guidelines
- Data Reporting : Follow the MIAME (Minimum Information About a Microarray Experiment) framework for peptide-array data, detailing platform specifics, normalization methods, and raw data repositories .
- Replication : Avoid unnecessary duplication by cross-referencing databases like C-BARQ for canine behavioral baselines . Use pre-registration platforms to declare study designs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
